benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Multidrug resistance MRP1 inhibition Bioisosteric replacement

Benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851800-32-3) is a synthetic heterocyclic small molecule characterized by a 4,5-dihydro-1H-imidazole core bearing a 4-fluorobenzyl thioether at the 2-position and a benzofuran-2-carbonyl group at the 1-position. Its molecular formula is C₁₉H₁₅FN₂O₂S (MW 354.4 g/mol).

Molecular Formula C19H15FN2O2S
Molecular Weight 354.4
CAS No. 851800-32-3
Cat. No. B2991026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851800-32-3
Molecular FormulaC19H15FN2O2S
Molecular Weight354.4
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H15FN2O2S/c20-15-7-5-13(6-8-15)12-25-19-21-9-10-22(19)18(23)17-11-14-3-1-2-4-16(14)24-17/h1-8,11H,9-10,12H2
InChIKeyHLPLBPLXCSFYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851800-32-3): Procurement-Relevant Compound Profile


Benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851800-32-3) is a synthetic heterocyclic small molecule characterized by a 4,5-dihydro-1H-imidazole core bearing a 4-fluorobenzyl thioether at the 2-position and a benzofuran-2-carbonyl group at the 1-position . Its molecular formula is C₁₉H₁₅FN₂O₂S (MW 354.4 g/mol) [1]. The compound belongs to the class of substituted dihydroimidazolyl methanones, which are primarily explored as pharmacological probes and synthetic building blocks.

Why Generic Substitution Fails for Benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851800-32-3)


Although several analogs share the 2-((fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone scaffold, simple regioisomeric or bioisosteric substitution cannot be assumed equivalent. The 4-fluoro substitution on the benzyl ring distinguishes this compound from the 2-fluoro and 2-chloro-6-fluoro variants, while the benzofuran carbonyl moiety imparts distinct lipophilicity and target-engagement profiles compared to the furan and phenyl analogs [1]. Even minor modifications, such as shifting the fluorine from the para to the ortho position, have been shown to alter cytotoxic potency in benzofuran-imidazole hybrids [2], making precise chemical identity critical for reproducible pharmacological outcomes.

Quantitative Differentiation Evidence for Benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851800-32-3)


Target Engagement: MRP1 Affinity – Benzofuran vs. Furan Bioisostere

The benzofuran analog is predicted to exhibit altered affinity for multidrug resistance-associated protein 1 (MRP1) compared to its direct furan bioisostere. The furan analog [2-[(4-fluorobenzyl)thio]-2-imidazolin-1-yl]-(2-furyl)methanone displays an EC₅₀ of 4.71 × 10³ nM against human MRP1 in a fluorescence-based assay [1]. The benzofuran ring increases molecular volume (354.4 vs. 288.3 g/mol) and calculated logP (XLogP3-AA ~3.5 for the 3-fluorophenyl analog [2] vs. ~2.3 for the furan analog) [1], which is expected to modulate membrane permeability and binding site occupancy. While direct MRP1 data for the target compound is unavailable, the structural replacement of furan with benzofuran in analogous imidazole hybrids has been shown to enhance selectivity toward ovarian carcinoma cells (Skov-3) [3], suggesting MRP1 affinity may also be significantly altered.

Multidrug resistance MRP1 inhibition Bioisosteric replacement

Regioisomeric Differentiation: 4-Fluoro vs. 2-Fluoro Substitution on Benzylthio Moiety

The 4-fluorobenzyl isomer is structurally distinct from the 2-fluorobenzyl variant (CAS not specified). In a series of 2-substituted benzofuran-imidazole hybrids, the position of substituents on the aryl ring significantly modulated cytotoxic potency against a panel of human tumor cell lines, with compounds bearing different halogen substitutions showing altered selectivity toward Skov-3 ovarian carcinoma cells [1]. The para-fluoro substituent is expected to influence the compound's electronic distribution and steric fit within hydrophobic binding pockets differently than the ortho-fluoro analog, potentially altering target affinity and metabolic stability.

Structure-activity relationship Fluorine substitution Cytotoxicity

Physicochemical Property Differentiation: LogP and Molecular Volume vs. Furan and Phenyl Analogs

The target compound exhibits distinct physicochemical properties that differentiate it from smaller or less lipophilic analogs. The computed XLogP3-AA for a closely related 3-fluorophenyl analog is 3.5 [1]. For the furan analog, the predicted logP is approximately 2.3 [2]. The benzofuran moiety increases molecular weight from 288.3 g/mol (furan analog) to 354.4 g/mol (target compound) , adding approximately 66 Da of steric bulk and aromatic surface area. This increase in lipophilicity and molecular volume is expected to influence membrane permeability, plasma protein binding, and pharmacokinetic distribution, making it a distinct chemical tool for probing larger, more hydrophobic binding sites.

Lipophilicity Drug-likeness Permeability

Patent Context: TXA₂ Synthetase Inhibitory Class – Structural Differentiation from Imidazolyl-Benzofurans

The compound's 4,5-dihydroimidazole thioether scaffold distinguishes it from the imidazolyl-benzofurans claimed in U.S. Patent 4,452,986, which are characterized by a direct imidazolyl linkage to the benzofuran core [1]. The reference compound 5-N-imidazolylmethylbenzofuran-2-carboxylic acid sodium salt (Example 3) exhibited an ED₅₀ between 10 and 100 ng/mL for TXA₂ synthesis inhibition in human platelet microsomes [1]. The target compound incorporates a thioether spacer and a saturated imidazoline ring, potentially altering the mechanism of TXA₂ synthetase interaction from the classic imidazole-heme coordination to a distinct binding mode, which may confer different selectivity over related CYP450 enzymes.

Thromboxane synthetase Platelet aggregation Imidazoline scaffold

Dopamine Receptor Engagement: Furan Analog High Potency vs. Potential Benzofuran Selectivity Shift

A structurally related furan analog, 2-furanyl-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone, demonstrates exceptionally potent allosteric modulation of the human D(1B) dopamine receptor with an EC₅₀ of 0.0240 nM and D(1A) receptor with an EC₅₀ of 0.0323 nM [1]. The target compound differs by (i) benzofuran replacing furan, and (ii) 4-fluorobenzyl replacing 3-methylbenzyl. While no direct D1 data exists for the target compound, the benzofuran substitution is expected to increase steric bulk and lipophilicity, potentially shifting selectivity ratios between D1 receptor subtypes or altering allosteric vs. orthosteric binding modes.

Dopamine D1 receptor Allosteric modulation GPCR

Cytotoxic Selectivity: Benzofuran-Imidazole Hybrids Display Preferential Activity Toward Skov-3 Ovarian Carcinoma

A series of 2-substituted benzofuran-imidazole hybrid compounds demonstrated enhanced selectivity toward the Skov-3 ovarian carcinoma cell line compared to other tested tumor lines (e.g., A549 lung, MCF-7 breast, HeLa cervical) [1]. Notably, compounds 8 and 24 in this series exhibited the most potent and selective cytotoxicity, suggesting that the benzofuran-imidazole scaffold inherently favors ovarian cancer targeting. While the target compound was not specifically evaluated, it shares the core benzofuran-imidazole pharmacophore and may serve as a structural analog for further optimization.

Anticancer Ovarian carcinoma Benzofuran-imidazole hybrids

Best Research and Industrial Application Scenarios for Benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851800-32-3)


MRP1 Inhibitor Probe Development with Enhanced Lipophilicity

Based on the differential logP and molecular volume compared to the furan analog (ΔlogP ≈ 1.2; ΔMW ≈ 66 Da) [1], this compound is suited for MRP1 inhibition studies where increased membrane permeability is desired. Researchers investigating multidrug resistance reversal can use this benzofuran analog to assess whether enhanced lipophilicity improves intracellular target engagement compared to the less lipophilic furan scaffold (EC₅₀ = 4.71 × 10³ nM) [2].

Structure-Activity Relationship (SAR) Studies on D1 Dopamine Receptor Allosteric Modulators

Given the exquisite potency of the furan analog at D1 receptors (EC₅₀ = 0.0240–0.0323 nM) [1], this benzofuran derivative serves as a scaffold-hopping candidate to probe the steric and lipophilic tolerance of the D1 allosteric binding site. Procurement is justified for SAR campaigns aimed at improving subtype selectivity or CNS drug-like properties.

Ovarian Cancer-Selective Cytotoxic Agent Optimization

The benzofuran-imidazole hybrid scaffold has demonstrated preferential cytotoxicity toward Skov-3 ovarian carcinoma cells [1]. This compound, featuring a 4-fluorobenzyl thioether substituent, provides a basis for further optimization of ovarian cancer selectivity. It can be used as a core scaffold for derivative synthesis and comparative cytotoxicity profiling against A549, MCF-7, and HeLa cell lines.

TXA₂ Synthetase Inhibitor with Non-Imidazole Heme Coordination

Unlike the imidazolyl-benzofurans described in U.S. Patent 4,452,986 (ED₅₀ = 10–100 ng/mL) [1], this compound's thioether-imidazoline structure may interact with TXA₂ synthetase through a different binding mode. It is a candidate for evaluating alternative mechanisms of thromboxane synthesis inhibition, potentially circumventing limitations associated with classical imidazole-heme coordination.

Quote Request

Request a Quote for benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.